12-oxo-5E,8E,10Z-heptadecatrienoic acid
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Overview
Description
12-oxo-5E,8E,10Z-heptadecatrienoic acid is a long-chain fatty acid.
Scientific Research Applications
Chemotherapy Resistance and Analysis in Food Supplements
A study by Schlotterbeck et al. (2018) explored the role of polyunsaturated fatty acids, including 12-oxo-5E,8E,10Z-heptadecatrienoic acid, in inducing chemotherapy resistance. The presence of this compound in marine-based food supplements, like fish oil or algae extracts, was identified as a potential factor in inducing chemoresistance in cancer patients, as demonstrated in a mouse model.
Structural Characterization and Isomerization
Research by John & Schlegel (1998) focused on the thermodynamic and structural characterization of 12-(S)-hydroxy-(5Z, 8E, 10E)-heptadecatrienoic acid. Their study provided insights into the acid-catalyzed conversion and isomerization of this compound, contributing to a better understanding of its chemical behavior.
Metabolism and Analysis in Human Plasma
Hofmann et al. (1990) Hofmann et al. (1990) conducted a study on the measurement of 12-(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid and its metabolite 12-oxo-5Z,8E,10E-heptadecatrienoic acid in human plasma. This research is significant for understanding the metabolism and biological roles of these compounds in human physiology.
Enzyme Substrate Selectivity and Inhibition
Patel et al. (2009) Patel et al. (2009) investigated the substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition by various fatty acids, including this compound. Their findings contribute to understanding the enzyme's role in metabolic pathways involving this compound.
Properties
CAS No. |
103374-38-5 |
---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(5E,8E,10Z)-12-oxoheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5+,8-6+,14-11- |
InChI Key |
BEHRKNVAYQNKGG-XTYDYNBASA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C\C=C\C/C=C/CCCC(=O)O |
SMILES |
CCCCCC(=O)C=CC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC=CCC=CCCCC(=O)O |
Synonyms |
12-keto-5,8,10-heptadecatrienoic acid 12-keto-HDTA 12-oxo-5,8,10-heptadecatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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